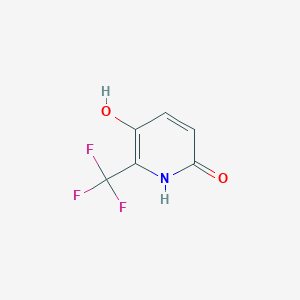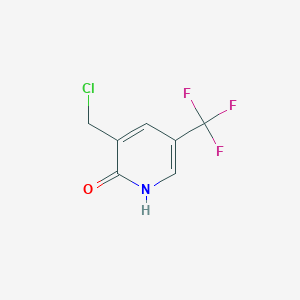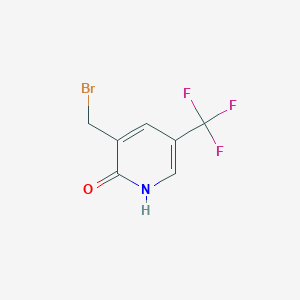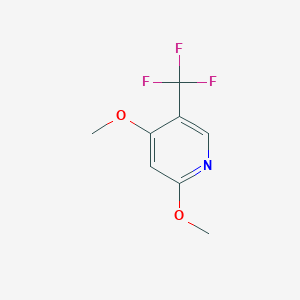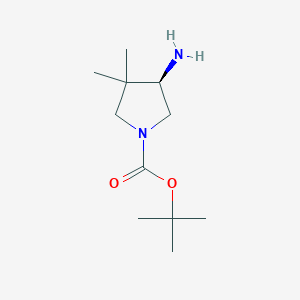
叔丁基(4R)-4-氨基-3,3-二甲基吡咯烷-1-羧酸酯
描述
The tert-butyl group is a type of functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . This group is known for its unique reactivity pattern due to the crowded nature of the three methyl groups .
Synthesis Analysis
Tert-butyl groups can be introduced into organic compounds using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R)-4-tert-butyl-3-ethylheptane, contains a total of 40 bonds, including 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
The crowded nature of the tert-butyl group can elicit a unique reactivity pattern. This group can participate in various chemical transformations, and its presence can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol is a flammable liquid that causes serious eye irritation and may be harmful if inhaled .科学研究应用
有机合成方法
该化合物在有机合成方法学中用作引入叔丁氧羰基(Boc)保护基的构建块。 Boc基团由于其易于引入和在温和酸性条件下去除而被广泛使用 .
生物学研究
叔丁基在生物学研究中起作用,特别是在生物合成途径的研究中。 它在分子中的存在可以模拟某些中间体或最终产物,有助于理解代谢过程 .
流动化学
流动化学应用得益于叔丁基酯的使用,因为它们与流动微反应器系统兼容。 该化合物可用于优化连续流动过程中的反应,从而实现更高效、更可持续的化学制造 .
作用机制
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Mode of Action
This group is used in a variety of organic compounds, highlighting its characteristic applications .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with the tert-butyl group have been used in the synthesis of various organic compounds, indicating their potential role in chemical transformations .
Action Environment
The synthesis of compounds with the tert-butyl group has been achieved using flow microreactor systems, suggesting that the synthesis process can be more efficient, versatile, and sustainable compared to the batch .
安全和危害
生化分析
Biochemical Properties
Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase and myoglobin, influencing their activity and stability . The nature of these interactions often involves binding to specific sites on the enzymes, leading to changes in their conformation and activity. Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can act as a substrate or inhibitor in various biochemical pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor (Nrf2), leading to changes in oxidative stress responses and antioxidant defenses . Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell function and survival.
Molecular Mechanism
At the molecular level, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can change over time in laboratory settings. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability and degradation of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can impact its long-term effects on cellular function, with potential implications for in vitro and in vivo studies. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage-dependent effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities
Transport and Distribution
The transport and distribution of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate within cells can affect its activity and function, with potential implications for its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can influence its interactions with other biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




